

# Key Biochemical & Pharmacological Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** su4984

Cat. No.: S548013

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The table below summarizes the available quantitative data on **SU4984**, which is essential for planning your experiments.

Parameter	Value / Description	Source / Context
Target	Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase	[1]
Primary IC50	10 - 20 $\mu$ M	Against FGFR1 kinase activity [1]
Selectivity Profile	Also inhibits PDGFR and InsR; does not inhibit EGFR [1]	[1]
Binding Mechanism	ATP-competitive; forms two H-bonds with hinge region residues Glu562 and Ala564 [1]	[1]
Crystal Structure	PDB ID not specified in results; structure shows disordered nucleotide binding loop [1]	[1]

## Proposed Experimental Workflow & Pathway

Based on the gathered information, here is a reconstructed framework for conducting an in vitro kinase assay with **SU4984**. You will need to optimize conditions like buffer composition and substrate concentration.

The following diagram outlines the core experimental workflow and the signaling pathway targeted by **SU4984**.



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## Critical Protocol Parameters & Optimization Tips

To successfully implement the workflow, pay close attention to the following aspects:

- **Key Binding Interactions:** **SU4984** occupies the ATP-binding site and forms **two critical hydrogen bonds** with the backbone atoms of the hinge region residues **Glu562 and Ala564** of FGFR1 [1]. Confirming this binding mode through assays or modeling is crucial.
- **Structural Flexibility Consideration:** A co-crystal structure of FGFR1 with a related compound revealed **two distinct conformations of the nucleotide-binding loop** (one "disordered" and one "extended") [1]. This flexibility can impact inhibitor binding and should be considered when interpreting results or performing docking studies.
- **Selectivity Testing:** While **SU4984** inhibits FGFR1, it also shows activity against **PDGFR and the Insulin Receptor (InsR)**, but not EGFR [1]. For a thorough profile, include these related kinases in your selectivity panel.
- **Positive Controls:** Using a well-characterized FGFR1 inhibitor (e.g., **PD173074**) as a positive control in your assays is highly recommended to validate the experimental setup [1].

## Suggestions for Finding a Complete Protocol

Since a full protocol is not available in the search results, I suggest you:

- **Consult specialized resources** like the **CST (Cell Signaling Technology) Pathways** site, which provides detailed signaling pathways and research guides [2].
- **Search for the original research article** that first characterized **SU4984** (published by the Sugen team in the 1990s) as it is likely to contain the most comprehensive experimental details.
- **Review methodologies** from publications on later-generation FGFR inhibitors (e.g., **SU5402** or **PD173074**), as their in vitro protocols can be readily adapted for **SU4984** [1].

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## References

1. Discovery of Novel Fibroblast Growth Factor Receptor 1 ... [pmc.ncbi.nlm.nih.gov]

2. and Pathways by Research Area | Cell Diagrams Technology Signaling [cellsignal.com]

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**Address:** Ontario, CA 91761, United States

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**Web:** www.smolecule.com